REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:17]=[C:16]([NH:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH:15]=[CH:14][C:13]=2[CH3:26])=[CH:8][CH:7]=1)=[O:5])C.[OH-].[Na+]>C(O)C>[C:22]([O:21][C:19]([NH:18][C:16]1[CH:15]=[CH:14][C:13]([CH3:26])=[C:12]([C:9]2[CH:8]=[CH:7][C:6]([C:4]([OH:5])=[O:3])=[CH:11][CH:10]=2)[CH:17]=1)=[O:20])([CH3:25])([CH3:24])[CH3:23] |f:1.2|
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Name
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5′-tert-Butoxycarbonylamino-2′-methyl-biphenyl-4-carboxylic acid ethyl ester
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Quantity
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6.3 g
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Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC=C(C=C1)C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)C
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Name
|
|
Quantity
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75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ethanol evaporated
|
Type
|
CUSTOM
|
Details
|
The pale beige solid thus formed
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Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried (4.26 g)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1C=CC(=C(C1)C1=CC=C(C=C1)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |